molecular formula C8H7ClO4 B1611911 2-(4-Chloro-2-hydroxyphenoxy)acetic acid CAS No. 7417-89-2

2-(4-Chloro-2-hydroxyphenoxy)acetic acid

Cat. No. B1611911
CAS RN: 7417-89-2
M. Wt: 202.59 g/mol
InChI Key: IJMOEYYLLVJVAS-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-hydroxyphenoxy)acetic acid, also known as 4-Chlorophenoxyacetic acid (4-CPA), is a chemical compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 . It is stored under an inert atmosphere at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid involves several steps. In one experiment, a solution of 48% aqueous hydrogen bromide was added to (4-chloro-2-methoxy-phenoxy)-acetic acid and heated to reflux overnight. The mixture was then cooled, diluted with water, and extracted with diethyl ether. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 2-(4-Chloro-2-hydroxyphenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(4-Chloro-2-hydroxyphenoxy)acetic acid is 1S/C8H7ClO4/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3,10H,4H2, (H,11,12) and the InChI key is IJMOEYYLLVJVAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Chloro-2-hydroxyphenoxy)acetic acid is a solid at room temperature . It has a topological polar surface area of 66.8, a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

1. Environmental Monitoring and Analysis

Research has demonstrated the use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in environmental monitoring. For example, Omidi et al. (2014) developed a method for the trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples, showcasing its potential in environmental analysis and monitoring (Omidi et al., 2014).

2. Analytical Chemistry

The use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in analytical chemistry is highlighted by Schöllhorn et al. (2000), who utilized it as an electroactive tracer in a ligand displacement assay for the analysis of herbicides (Schöllhorn et al., 2000).

3. Water Treatment and Purification

Research by Zona et al. (2002) investigated the degradation of the herbicide 2,4-dichlorophenoxyacetic acid by ionizing radiation, which implies its potential use in water treatment and purification processes (Zona et al., 2002).

4. Soil Chemistry

Paszko et al. (2016) conducted a review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including 2-(4-Chloro-2-hydroxyphenoxy)acetic acid, thereby highlighting its relevance in soil chemistry and environmental science (Paszko et al., 2016).

Safety And Hazards

The safety information for 2-(4-Chloro-2-hydroxyphenoxy)acetic acid indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

2-(4-chloro-2-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMOEYYLLVJVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587803
Record name (4-Chloro-2-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-hydroxyphenoxy)acetic acid

CAS RN

7417-89-2
Record name (4-Chloro-2-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 48% aqueous hyrdrogen bromide (20 mL) was added (4-chloro-2-methoxy-phenoxy)-acetic acid (2.1 g, 9.7 mmol). The resulting mixture was heated to reflux overnight. The mixture was cooled to ambient temperature, diluted with water and extracted with diethyl ether. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to give (4-chloro-2-hydroxy-phenoxy)-acetic acid. The crude product was added to a solution of pyridinium p-toluene sulfonate (0.10 g, 0.40 mmol) in toluene (100 mL). The resulting mixture was heated to reflux for five hours. The reaction was allowed to cool to ambient temperature and concentrated in vacuo. Chromatography on silica gel gave the title compound (0.97 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of the product from step (i) (2.7 g) in 48% aqueous hydrogen bromide (30 ml) was heated under reflux for 2 h. The solvent was evaporated, the residue washed with water and dried, yield 1.7 g.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Rivera-Utrilla, M Sánchez-Polo… - Applied Catalysis B …, 2012 - Elsevier
The objective of this study was to photocatalytically degrade the pesticide 2,4-dichlorophenoxyacetic acid (2,4-D) by using the integrated UV/TiO 2 /activated carbon system and to study …
Number of citations: 50 www.sciencedirect.com
HR Barzoki, A Dargahi, A Shabanloo, A Ansari… - Journal of Water …, 2023 - Elsevier
Pesticide wastewater is accused of polluting receiving waters with toxic and non-biodegradable organic pollutants. The present study has developed an integrated electrochemical …
Number of citations: 0 www.sciencedirect.com

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